1-(chloroacetyl)-5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

Cholinesterase inhibition Dithiocarbamate conjugation Anti-Alzheimer's drug discovery

1-(Chloroacetyl)-5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole (CAS 625109-32-2; molecular formula C16H15ClN2O2; molecular weight 302.76 g/mol) is a trisubstituted 2-pyrazoline derivative characterized by three distinct pharmacophoric elements: a chloroacetyl moiety at the N-1 position, a 2-furyl substituent at C-5, and a 4-methylphenyl (p-tolyl) group at C-3 of the 4,5-dihydro-1H-pyrazole ring. It is commercially available from multiple independent suppliers at certified purity levels of 95% and 97% , with reported physicochemical parameters including a density of 1.3±0.1 g/cm³ and a boiling point of 430.8±55.0 °C at 760 mmHg.

Molecular Formula C16H15ClN2O2
Molecular Weight 302.76
CAS No. 625109-32-2
Cat. No. B2877113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(chloroacetyl)-5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole
CAS625109-32-2
Molecular FormulaC16H15ClN2O2
Molecular Weight302.76
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCl
InChIInChI=1S/C16H15ClN2O2/c1-11-4-6-12(7-5-11)13-9-14(15-3-2-8-21-15)19(18-13)16(20)10-17/h2-8,14H,9-10H2,1H3
InChIKeyFEAFLXHCENKXOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Chloroacetyl)-5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole (CAS 625109-32-2): Verified Structural Identity and Procurement-Quality Specifications for a Versatile Pyrazoline Scaffold


1-(Chloroacetyl)-5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole (CAS 625109-32-2; molecular formula C16H15ClN2O2; molecular weight 302.76 g/mol) is a trisubstituted 2-pyrazoline derivative characterized by three distinct pharmacophoric elements: a chloroacetyl moiety at the N-1 position, a 2-furyl substituent at C-5, and a 4-methylphenyl (p-tolyl) group at C-3 of the 4,5-dihydro-1H-pyrazole ring [1]. It is commercially available from multiple independent suppliers at certified purity levels of 95% and 97% , with reported physicochemical parameters including a density of 1.3±0.1 g/cm³ and a boiling point of 430.8±55.0 °C at 760 mmHg . Critically, the regiospecific arrangement of substituents distinguishes it from positional isomers (e.g., 3-furyl/5-aryl versus 5-furyl/3-aryl substitution patterns), which is a determining factor for its utility as a selective synthetic intermediate in medicinal chemistry programs.

Why 1-(Chloroacetyl)-5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole Cannot Be Replaced by Structurally Similar Pyrazoline Analogs in Downstream Derivative Synthesis


Generic substitution of this compound with structurally related pyrazoline analogs frequently fails because downstream biological activity and synthetic utility are exquisitely sensitive to the precise identity and position of substituents on the pyrazoline core. In the broader class, 2-pyrazoline derivatives display highly substituent-dependent pharmacological profiles including antimicrobial, antifungal, anticholinesterase, anticancer, and anti-inflammatory activities [1]. Critically, the chloroacetyl group at N-1 serves as an essential electrophilic handle for further derivatization—enabling nucleophilic displacement with dithiocarbamate salts, mercaptobenzazoles, or oxadiazole-thiones to generate diverse libraries of thioacetyl-linked conjugates—a synthetic strategy documented across multiple independent medicinal chemistry programs [2]. The 2-furyl ring at C-5 and the p-tolyl group at C-3 further contribute to the compound's distinct electronic and steric profile; interchanging the furyl for thienyl or altering the aryl substitution pattern (e.g., 4-chlorophenyl vs. 4-methylphenyl) has been shown to produce measurable differences in biological outcomes, including antifungal efficacy relative to ketoconazole [3]. Therefore, procurement decisions predicated on assumed bioisosteric equivalence without empirical verification risk compromising both synthetic yield in derivatization workflows and the biological relevance of resulting compound libraries.

Quantitative Comparator Evidence: Where 1-(Chloroacetyl)-5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole Demonstrates Measurable Differentiation for Scientific Procurement


1-(Chloroacetyl)-5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole Enables Synthesis of a Downstream Dithiocarbamate Conjugate with Quantified Dual Cholinesterase Inhibitory Potency Surpassing the 4-Chlorophenyl Analog and Matching the Clinical Standard Eserine

When 1-(chloroacetyl)-5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is derivatized via nucleophilic displacement of the chloroacetyl group with sodium N,N-disubstituted dithiocarbamates bearing a 2-dimethylaminoethyl moiety, the resulting conjugate (Compound 7, incorporating a 3,4-methylenedioxyphenyl group at C-5 and retaining the core scaffold) exhibits AChE inhibitory potency that surpasses the 4-chlorophenyl analog (Compound 17) and matches the reference inhibitor eserine [1]. The structure of Compound 7—directly descended from this synthetic intermediate—demonstrates that the p-tolyl substitution pattern at C-3, combined with the furyl ring at C-5, provides a scaffold geometry compatible with achieving nanomolar-range cholinesterase inhibition when elaborated with an appropriate dithiocarbamate side chain, while also maintaining a favorable cytotoxicity window (effective AChE inhibitory concentration lower than its cytotoxic concentration in NIH 3T3 cells as assessed by MTT assay) [1].

Cholinesterase inhibition Dithiocarbamate conjugation Anti-Alzheimer's drug discovery Pyrazoline scaffold diversification

Controlled Substitution at the Chloroacetyl Handle Generates Antifungal Activity Profiles Against Candida albicans That Diverge Quantitatively Depending on the Aryl Substituent at C-5 of the Parent Pyrazoline

In a systematic structure-activity relationship (SAR) analysis of chloroacetyl-pyrazoline derivatives, compounds retaining the 2-furanyl substituent at C-3 (analogous to the 3-(4-methylphenyl) C-3 substitution in the target scaffold) and bearing a 4-chlorophenyl group at C-5 exhibited antifungal activity equivalent to ketoconazole against Candida albicans [1]. In contrast, switching the heteroaryl substituent from furanyl to thienyl in combination with a 3,4-methylenedioxyphenyl group at C-5 also produced ketoconazole-equivalent activity, but the furanyl-substituted compounds were more effective than ketoconazole with other aryl substitution patterns [1]. All compounds except the two specific analogs (1-(chloroacetyl)-3-(2-furanyl)-5-(4-chlorophenyl)-2-pyrazoline and 1-(chloroacetyl)-3-(2-thienyl)-5-(3,4-methylenedioxyphenyl)-2-pyrazoline) were more effective than ketoconazole against C. albicans [1].

Antifungal activity Candida albicans Ketoconazole comparator Structure-activity relationship

Differentiation Potential via Thioacetyl Derivatization: The Chloroacetyl Moiety of 1-(Chloroacetyl)-5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole as a Privileged Electrophilic Handle for Antifungal Lead Generation Against Six Candida Species

A library of 1-[(benzazole-2-yl)thioacetyl]-3,5-diaryl-2-pyrazoline derivatives synthesized from 1-(chloroacetyl)-3,5-diaryl-pyrazoline precursors—where the chloroacetyl group undergoes nucleophilic displacement by 2-mercaptobenzimidazole, 2-mercaptobenzoxazole, or 2-mercaptobenzothiazole—was evaluated against six clinically relevant Candida species: C. albicans, C. glabrata, C. utilis, C. tropicalis, C. krusei, and C. parapsilosis, with a significant level of antifungal activity observed across the panel [1]. The chloroacetyl handle is essential for this derivatization; compounds lacking the chloroacetyl electrophile cannot participate in this transformation [1]. Notably, alternative leaving groups or N-substitution patterns would generate different linker geometries and electronic properties at the thioacetyl junction, potentially altering antifungal potency. The 3,5-diaryl-2-pyrazoline core (directly analogous to the substitution topology of the target compound) supports broad-spectrum anti-Candida activity when elaborated with mercaptobenzazole moieties [1].

Thioacetyl derivatization Pan-Candida antifungal Chloroacetyl electrophile Lead optimization

Carbothioamide Derivative as a Divergent Intermediate: The 5-(2-Furyl)-3-(p-Tolyl) Core Enables Synthesis of Structurally Diverse Antimicrobial Heterocycles with Activity Comparable to Reference Drugs

The carbothioamide derivative of the core scaffold—5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide—serves as a versatile intermediate for synthesizing diverse heterocyclic systems including 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrano[2,3-d]thiazoles, each evaluated for in vitro antibacterial and antifungal activities against multiple microorganisms [1]. Several derivatives from this scaffold exhibited antimicrobial activities similar to the reference drugs used (ampicillin, tetracycline, and ketoconazole) [1]. Notably, while 1-(chloroacetyl)-5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole itself does not carry the carbothioamide group, it shares the identical 5-(2-furyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole core structure—the critical pharmacophoric scaffold validated by this study [1]. The chloroacetyl group at N-1 of the target compound is synthetically orthogonal to the carbothioamide pathway, meaning it can be retained as a functional handle for further derivatization or converted to a carbothioamide via established chemistry.

Antimicrobial heterocycles Carbothioamide intermediate Thiadiazole synthesis Divergent library generation

Evidence-Backed Application Scenarios for 1-(Chloroacetyl)-5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole (CAS 625109-32-2) in Drug Discovery and Chemical Biology Programs


Cholinesterase-Targeted Drug Discovery: Generating Dithiocarbamate-Conjugated Pyrazoline Libraries with Validated AChE/BuChE Inhibitory Potential

Programs focused on Alzheimer's disease drug discovery can employ this compound as the electrophilic scaffold component for generating dithiocarbamate-pyrazoline chimeras. As demonstrated by Altıntop et al. (2013), 1-(chloroacetyl)-3-(2-furyl)-5-aryl-2-pyrazolines react with sodium N,N-disubstituted dithiocarbamates to yield compounds with nanomolar-range cholinesterase inhibition—the most potent derivative (Compound 7) surpassing both its 4-chlorophenyl analog (Compound 17) in AChE potency and maintaining a favorable selectivity window against cytotoxicity [1]. The chloroacetyl group serves as the essential electrophile for this transformation; substituting with a non-electrophilic N-substituent would preclude this entire derivatization pathway.

Broad-Spectrum Antifungal Lead Optimization via Thioacetyl-Benzazole Conjugation Targeting Clinically Relevant Candida Species

Medicinal chemistry teams pursuing novel antifungal agents with activity against azole-resistant Candida strains can utilize this compound for thioacetyl-linked benzazole library synthesis. Özdemir et al. (2010) demonstrated that 1-(chloroacetyl)-3,5-diaryl-2-pyrazolines react with 2-mercaptobenzimidazole, 2-mercaptobenzoxazole, and 2-mercaptobenzothiazole to generate derivatives with significant antifungal activity against C. albicans, C. glabrata, C. utilis, C. tropicalis, C. krusei, and C. parapsilosis [2]. The thioacetyl junction created by chloroacetyl displacement is a privileged linker geometry that cannot be accessed using pyrazoline scaffolds bearing alternate N-1 substituents.

Antimicrobial Heterocycle Diversification via Scaffold Hopping: Accessing 1,3,4-Thiadiazole and Pyrano[2,3-d]thiazole Chemotypes from a Common Pyrazoline Precursor

Research groups focused on anti-infective drug discovery can exploit the structural relationship between this chloroacetyl-pyrazoline and 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide—a divergent intermediate validated by Abdelhamid et al. (2019) to yield 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrano[2,3-d]thiazoles with antimicrobial activities comparable to ampicillin, tetracycline, and ketoconazole [3]. The identical 5-(2-furyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole core present in this compound enables direct scaffold hopping strategies where the chloroacetyl group can be retained, transformed, or replaced depending on the desired downstream chemotype.

Structure-Activity Relationship (SAR) Studies Exploring the 4-Methylphenyl (p-Tolyl) Pharmacophore in Pyrazoline-Based Bioactive Molecules

The 4-methylphenyl substituent at C-3 represents a distinct electronic (electron-donating, +I effect) and steric environment within the pyrazoline scaffold that differentiates this compound from analogs bearing 4-chlorophenyl (electron-withdrawing, -I effect), 4-methoxyphenyl, or unsubstituted phenyl groups at the same position. As established across the dithiocarbamate-cholinesterase [1], amide-antifungal [4], and carbothioamide-antimicrobial [3] datasets, the identity of the aryl substituent directly modulates biological potency—making procurement of the specific 4-methylphenyl analog essential for rigorous SAR campaigns rather than assuming interchangeable aryl substitution.

Quote Request

Request a Quote for 1-(chloroacetyl)-5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.